molecular formula C12H7BrF3N B595161 5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine CAS No. 1215074-30-8

5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine

Cat. No.: B595161
CAS No.: 1215074-30-8
M. Wt: 302.094
InChI Key: KPGAZIFSEDOLTR-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl-substituted phenyl group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine typically involves the bromination of 2-(4-(trifluoromethyl)phenyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Utilize palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate or cesium carbonate.

    Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Substitution Reactions: Yield substituted pyridines with various functional groups.

    Coupling Reactions:

    Oxidation and Reduction: Result in pyridine N-oxides or dehalogenated pyridines.

Scientific Research Applications

5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Uniqueness

5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine is unique due to the specific positioning of the trifluoromethyl-substituted phenyl group and the bromine atom on the pyridine ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

5-bromo-2-[4-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3N/c13-10-5-6-11(17-7-10)8-1-3-9(4-2-8)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGAZIFSEDOLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677954
Record name 5-Bromo-2-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215074-30-8
Record name 5-Bromo-2-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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